molecular formula C10H12N2O4 B106340 O2,5/'-Anhydrothymidine CAS No. 15425-09-9

O2,5/'-Anhydrothymidine

Cat. No. B106340
CAS RN: 15425-09-9
M. Wt: 224.21 g/mol
InChI Key: QJUREIKZSJEEAH-XLPZGREQSA-N
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Description

O2,5/'-Anhydrothymidine is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 . It is also known by other synonyms such as 6,9-Epoxy-2H,6H-pyrimido [2,1-b] [1,3]oxazocin-2-one, 7,8,9,10-tetrahydro-8-hydroxy-3-methyl-, (6R,8S,9R)- . It is a robust antiviral drug, manifesting remarkable inhibitory effects upon viral DNA polymerases, thus aiding in studying viral infections, including those caused by herpes simplex and varicella-zoster viruses .


Synthesis Analysis

The synthesis of O2,5/‘-Anhydrothymidine was achieved by optimizing the reaction between O2,5/’-Anhydrothymidine and sodium salt of 4-(1,3-dithian-2-yl)-4-(3-pyridyl)butan-1-ol, followed by deprotection of the dithiane group . The product was characterized by NMR (1 H, 13 C, and COSY spectra), MS, and HPLC analysis .


Molecular Structure Analysis

The molecular structure of O2,5/'-Anhydrothymidine is represented by the InChI Key QJUREIKZSJEEAH-XLPZGREQSA-N . The canonical SMILES representation is CC1=CN2C3CC (C (O3)COC2=NC1=O)O .

Scientific Research Applications

Chemical Reactions and Synthesis

  • O2,5/'-Anhydrothymidine and its derivatives are involved in various chemical reactions, forming products with potential biological relevance. For instance, 2,3′-Anhydrothymidine reacts with nucleophiles like sodium salt of propane-2-thiol and sodium phenyl selenide to give 5′-substituted products (Joshi & Reese, 1992).

Crystal Structure Analysis

  • Detailed crystal structure analysis of derivatives of O2,5/'-Anhydrothymidine provides insights into their molecular conformation. For instance, 5′-O-tosyl-2,3′-anhydrothymidine was synthesized and its crystal structure analyzed, revealing information about molecular interactions and geometries (Zhao et al., 2008)(Zhao et al., 2008).

Radiolysis and DNA Damage

  • O2,5/'-Anhydrothymidine derivatives, such as dihydrothymidine, are formed during gamma-irradiation and play a role in DNA damage and repair. Studies have quantified dihydrothymidine in DNA irradiated under anoxic conditions (Furlong, Jorgensen, & Henner, 1986)(Furlong, Jorgensen, & Henner, 1986).

Mass Spectrometry and Characterization

  • Mass spectrometry is used to characterize O2,5/'-Anhydrothymidine and its derivatives, aiding in understanding their structure and reactions. For example, the mass spectra of 2,2′-anhydrouridine and 2,2′-anhydrothymidine were reported, providing insights into their molecular structures and behavior (Westmore et al., 1972)(Westmore et al., 1972).

Imaging and Radiotracer Applications

  • Derivatives of O2,5/'-Anhydrothymidine, such as [18F]FLT, are explored for applications in PET imaging of tumor proliferation. Studies focused on synthesizing and evaluating these compounds as potential tracers for clinical applications (Machulla et al., 2000)(Machulla et al., 2000).

properties

IUPAC Name

(1R,10R,11S)-11-hydroxy-4-methyl-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(13)7(16-8)4-15-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUREIKZSJEEAH-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3CC(C(O3)COC2=NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC2=NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O2,5/'-Anhydrothymidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Gowdahalli, AK Sharma, J Krzeminski, D Desai… - Cancer Research, 2010 - AACR
Among the four pyridyloxobutyl (POB)-DNA adducts formed in the lung and liver of rats treated with tobacco specific nitrosamines [N′-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1…
Number of citations: 0 aacrjournals.org
FG Bordwell, M Van der Puy… - The Journal of Organic …, 1976 - ACS Publications
… Fox and coworkers4 have reported that treatment of 3'Q-mesyl-O2—*-5'-anhydrothymidine with ammonia at room temperature in a sealed vessel gave the N2-»3'-anhydro2 ',3'-dideoxy …
Number of citations: 120 pubs.acs.org
MJ Robins, T Kanai - The Journal of Organic Chemistry, 1976 - ACS Publications
… Fox and coworkers4 have reported that treatment of 3'Q-mesyl-O2—*-5'-anhydrothymidine with ammonia at room temperature in a sealed vessel gave the N2-»3'-anhydro2 ',3'-dideoxy …
Number of citations: 5 pubs.acs.org
MR Vargas - 2012 - escholarship.org
… The method involves generation of O2-5’-anhydrothymidine … -thymidine in ACN, O2-5’-anhydrothymidine, 4b, is formed (… generate the thermally stable O2-5’anhydrothymidine. However, …
Number of citations: 3 escholarship.org
H Lönnberg - 2020 - books.google.com
Life in all its forms is based on nucleic acids which store and transfer genetic information. The book addresses the main aspects of synthesis, hydrolytic stability, solution equilibria of …
Number of citations: 3 books.google.com

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